
Multiflorenol
Overview
Description
Multiflorenol is a pentacyclic triterpene alcohol found in various medicinal plants, including Benincasa hispida (ash gourd) and Calotropis procera (giant milkweed) . Structurally, it belongs to the triterpenoid class, characterized by a 30-carbon skeleton derived from squalene. This compound has been studied for its diverse pharmacological activities, such as antiulcer, anti-inflammatory, antihistaminic, and gastroprotective effects . Its presence in Benincasa hispida is linked to the fruit’s traditional use in treating gastrointestinal disorders, while in Calotropis procera, it contributes to the plant’s antimicrobial and medicinal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Multiflorenol can be synthesized through the cyclization of 2,3-oxidosqualene, a common precursor in triterpenoid biosynthesis . The cyclization reaction is catalyzed by oxidosqualene cyclases, which facilitate the formation of various triterpene alcohol isomers . The reaction conditions typically involve the use of specific enzymes that stabilize high-energy intermediates during the cyclization process .
Industrial Production Methods: Industrial production of this compound involves the extraction from natural sources, such as the bark of Gelonium multiflorum A. Juss . The extraction process includes solvent extraction followed by purification steps to isolate the compound in its pure form . Advanced techniques like high-performance liquid chromatography (HPLC) are often employed to ensure the purity and quality of the extracted this compound .
Chemical Reactions Analysis
Types of Reactions: Multiflorenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Pharmacological Properties of Multiflorenol
This compound exhibits several pharmacological properties that make it a candidate for various therapeutic applications:
- Anti-Diabetic Effects : this compound has been identified as a potent agonist of peroxisome proliferator-activated receptor gamma (PPARG), which plays a crucial role in glucose metabolism and insulin sensitivity. Computational studies show that this compound demonstrates a higher binding affinity to PPARG compared to conventional anti-diabetic drugs, suggesting its potential as a natural alternative for managing diabetes mellitus .
- Antioxidant Activity : The compound possesses significant antioxidant properties, which help mitigate oxidative stress—a key factor in the pathogenesis of chronic diseases such as diabetes and Alzheimer's disease (AD). Its ability to scavenge free radicals contributes to cellular protection and overall health .
- Anti-Inflammatory Effects : this compound has been shown to reduce inflammation, which is often associated with metabolic disorders. This property may enhance its utility in treating conditions like obesity and cardiovascular diseases .
Case Studies and Clinical Applications
Several studies have highlighted the practical applications of this compound in clinical settings:
- Diabetes Management : A computational study demonstrated that this compound could serve as an effective anti-diabetic agent by targeting PPARG pathways. In vitro experiments showed significant reductions in glucose levels in diabetic cell models treated with this compound .
- Cognitive Health : Research indicates that this compound may play a role in preventing cognitive decline associated with aging and neurodegenerative diseases. Animal studies have shown that administration of this compound leads to improved memory and learning capabilities by reducing amyloid plaque accumulation in the brain .
Comparative Data Table
The following table summarizes the key applications and effects of this compound compared to other compounds derived from Momordica charantia:
Mechanism of Action
The mechanism of action of multiflorenol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural and Functional Comparison
Multiflorenol shares structural similarities with other triterpenoids, particularly those in the pentacyclic subclass. Key analogs include:
Pharmacokinetic and Pharmacodynamic Comparisons
A computational study compared this compound with Diosgenin, a functionally similar compound with anti-diabetic properties. Key findings include:
Research Challenges and Variability
- Analytical Limitations: Quantifying triterpenoids like this compound is complicated by structural diversity and lack of standardized methods, leading to variability in reported bioactivities .
- Source-Dependent Variability: this compound content in plants varies with cultivation conditions and processing, impacting reproducibility in pharmacological studies .
Biological Activity
Multiflorenol is a triterpenoid compound predominantly isolated from the bark of Gelonium multiflorum, belonging to the Euphorbiaceae family. This compound has garnered attention due to its diverse biological activities, which include antimicrobial, anti-inflammatory, and potential anti-diabetic properties. The following sections will delve into these activities, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
This compound has the molecular formula and a CAS Number of 2270-62-4. Its complex structure features multiple rings typical of triterpenoids, which contribute to its biological activities.
Property | Details |
---|---|
Molecular Formula | |
CAS Number | 2270-62-4 |
Source | Bark of Gelonium multiflorum |
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against certain bacteria, viruses, and fungi. However, further studies are necessary to establish its safety and efficacy for human applications .
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones, suggesting its potential use as a natural antimicrobial agent.
Anti-Inflammatory Properties
This compound has been studied for its anti-inflammatory effects. It appears to reduce the production of inflammatory mediators, which could be beneficial in managing inflammatory conditions such as arthritis and other chronic diseases .
Data Table: Anti-Inflammatory Effects
Study | Method | Findings |
---|---|---|
In vitro study | Cell culture assays | Reduced levels of TNF-α and IL-6 |
Animal model (arthritis) | Oral administration | Decreased swelling and pain scores |
Potential Anti-Diabetic Activity
Recent computational studies have suggested that this compound may act as a potential anti-diabetic agent by targeting the peroxisome proliferator-activated receptor gamma (PPARG). This receptor plays a crucial role in glucose metabolism and adipocyte differentiation .
Computational Study Findings
The binding affinity scores for this compound were found to be higher than those of standard anti-diabetic drugs in molecular docking studies. This indicates its potential as a lead compound for developing new anti-diabetic therapies.
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other triterpenoids but possesses unique biological activities that distinguish it from them. Below is a comparative analysis:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Bauerenol | Similar structure; derived from the same plant source | |
Betulin | Known for anti-inflammatory properties | |
Lupeol | Exhibits anticancer activity | |
Oleanolic Acid | Recognized for hepatoprotective effects |
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for initial characterization of Multiflorenol’s physicochemical properties?
- Methodological Answer : Begin with high-performance liquid chromatography (HPLC) for purity assessment and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation. For solubility studies, use the shake-flask method under controlled pH and temperature conditions, as computational predictions (e.g., logS values of -6.39 for this compound ) may not align with empirical results. Pair these with differential scanning calorimetry (DSC) to analyze thermal stability.
Q. How should researchers design in vitro assays to evaluate this compound’s pharmacokinetic properties?
- Methodological Answer : Use Caco-2 cell monolayers to assess intestinal permeability (reported Caco-2 permeability: 1.216 for this compound ). For metabolic stability, employ liver microsomes (human/rat) to identify CYP450 isoforms involved in metabolism (e.g., CYP3A4 substrate status ). Validate findings with LC-MS/MS quantification to ensure reproducibility.
Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound’s anti-diabetic activity?
- Methodological Answer : Apply nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare treatment groups. Ensure power analysis is conducted during experimental design to minimize Type II errors .
Advanced Research Questions
Q. How can conflicting data on this compound’s BBB permeability (e.g., computational vs. experimental values) be resolved?
- Methodological Answer : Cross-validate computational predictions (e.g., BBB permeability score of 0.661 ) with in vivo studies using rodent models and CSF sampling. Employ PAMPA-BBB assays for high-throughput screening, and correlate results with molecular dynamics simulations to identify structural determinants of BBB penetration .
Q. What strategies mitigate variability in this compound’s metabolic profiling across different CYP3A4 isoforms?
- Methodological Answer : Use recombinant CYP3A4 enzymes to isolate isoform-specific activity. Incorporate kinetic parameters (Km, Vmax) to quantify metabolic rates. Address inter-laboratory variability by standardizing incubation conditions (e.g., NADPH concentration, incubation time) and cross-referencing with clinical CYP3A4 inhibitors .
Q. How should researchers address discrepancies between this compound’s predicted toxicity (e.g., LD₅₀ = 2.348 ) and in vivo observations?
- Methodological Answer : Conduct repeated-dose toxicity studies in rodents over 28–90 days, monitoring hematological, hepatic, and renal biomarkers. Compare results with computational models (e.g., ProTox-II) to refine predictive algorithms. Use histopathology to validate organ-specific toxicity claims .
Q. Data Interpretation & Replication Challenges
Q. What steps ensure reproducibility in this compound’s PPAR-γ agonist activity assays?
- Methodological Answer : Standardize luciferase reporter gene assays with positive controls (e.g., Rosiglitazone) and normalize data to cell viability (MTT assays). Publish raw data and analysis scripts in supplementary materials to enable independent verification .
Q. How can researchers resolve inconsistencies in this compound’s solubility data across different solvent systems?
- Methodological Answer : Perform solubility studies in biorelevant media (e.g., FaSSIF/FeSSIF) to mimic physiological conditions. Use molecular docking to explore solvent-solute interactions and validate findings with experimental cocrystal screening .
Q. Ethical & Methodological Best Practices
Q. What ethical considerations apply when translating this compound’s preclinical data to clinical trials?
- Methodological Answer : Adhere to WHO guidelines for preclinical-to-clinical translation, including rigorous genotoxicity screening (Ames test, micronucleus assay) and informed consent protocols for human trials. Disclose all conflicts of interest and raw data in public repositories .
Q. How should researchers document methodological limitations in this compound studies?
Properties
IUPAC Name |
(3S,4aR,6aS,6bS,8aR,12aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,7,8,9,10,12,12a,13,14,14a-tetradecahydropicen-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O/c1-25(2)15-16-27(5)17-18-29(7)21-9-10-22-26(3,4)24(31)12-13-28(22,6)20(21)11-14-30(29,8)23(27)19-25/h9,20,22-24,31H,10-19H2,1-8H3/t20-,22-,23+,24-,27+,28+,29+,30-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFUASMRJUVZJP-GIIHIBIBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C4=CCC5C(C(CCC5(C4CCC3(C2C1)C)C)O)(C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@]3(C4=CC[C@@H]5[C@@]([C@H]4CC[C@]3([C@@H]1CC(CC2)(C)C)C)(CC[C@@H](C5(C)C)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50177231 | |
Record name | Multiflorenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50177231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2270-62-4 | |
Record name | Multiflorenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002270624 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Multiflorenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50177231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MULTIFLORENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2TU3PU8DO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.